Perfluoro(4,4'-diphenoxybiphenyl)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

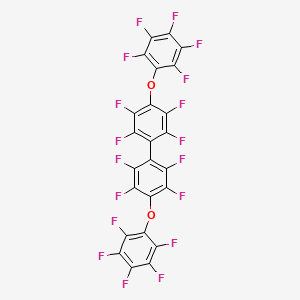

Perfluoro(4,4’-diphenoxybiphenyl) is a synthetic organofluorine compound characterized by the presence of multiple fluorine atoms attached to a biphenyl structure. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical resistance, and low surface energy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(4,4’-diphenoxybiphenyl) typically involves the reaction of biphenyl with perfluorinated reagents under controlled conditions. One common method includes the use of perfluorinated alkyl iodides in the presence of a catalyst to achieve the desired fluorination. The reaction conditions often require high temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of Perfluoro(4,4’-diphenoxybiphenyl) involves large-scale fluorination processes, often utilizing electrochemical fluorination techniques. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Perfluoro(4,4’-diphenoxybiphenyl) primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of Perfluoro(4,4’-diphenoxybiphenyl) include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the substitution process.

Major Products Formed: The major products formed from the reactions of Perfluoro(4,4’-diphenoxybiphenyl) depend on the nature of the substituent introduced. For example, the reaction with amines can yield perfluoroalkylated amines, while reactions with alcohols can produce perfluoroalkylated ethers.

Aplicaciones Científicas De Investigación

Key Applications

-

Polymer Production

- PFDB serves as a monomer for the synthesis of high-performance fluorinated polymers. These polymers are utilized in applications requiring excellent thermal stability and chemical resistance, such as in aerospace and automotive industries.

- Fluorinated Polyimides : PFDB is used to create fluorinated polyimides through polymerization with aromatic diamines. These materials are known for their low water absorption and high mechanical strength, making them suitable for microelectronics and optical applications .

-

Coatings and Surface Treatments

- Due to its hydrophobic properties, PFDB is employed in coatings that require water and oil repellency. These coatings are particularly useful in textiles, outdoor gear, and food packaging materials.

- Stain-Resistant Fabrics : The incorporation of PFDB into fabric treatments enhances stain resistance, providing durable protection against spills and dirt .

-

Membrane Technology

- PFDB-based membranes are developed for gas separation processes due to their selective permeability characteristics. These membranes find applications in environmental remediation and industrial gas purification.

- Example Case Study : Research has demonstrated that membranes made from PFDB exhibit superior performance in separating gases like CO2 from methane, which is critical in natural gas processing .

- Electronics

Case Study 1: Fluorinated Polyimides

A study conducted on the synthesis of fluorinated polyimides using PFDB showed that these materials maintained structural integrity at elevated temperatures (up to 300°C) while exhibiting low moisture uptake. This makes them ideal for use in aerospace applications where weight and performance are critical.

Case Study 2: Gas Separation Membranes

Research on PFDB-based membranes highlighted their effectiveness in CO2 capture from industrial emissions. The membranes demonstrated a CO2/N2 selectivity that outperformed traditional polymer membranes, showcasing the potential for PFDB in environmental technologies aimed at reducing greenhouse gas emissions.

Comparison of Applications

| Application Area | Key Benefits | Examples of Use |

|---|---|---|

| Polymer Production | High thermal stability | Aerospace components |

| Coatings | Water/oil repellency | Stain-resistant textiles |

| Membrane Technology | Selective gas permeability | CO2 capture systems |

| Electronics | High dielectric strength | OLEDs and flexible circuits |

Mecanismo De Acción

The mechanism of action of Perfluoro(4,4’-diphenoxybiphenyl) involves its interaction with specific molecular targets, often through the formation of stable complexes. The compound’s high electronegativity and chemical stability allow it to interact with various biological molecules, potentially affecting cellular processes and pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating enzyme activity and cellular signaling .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Perfluoro(4,4’-diphenoxybiphenyl) include other perfluorinated biphenyl derivatives and perfluoroalkylated compounds such as perfluorooctanoic acid and perfluorooctanesulfonic acid .

Uniqueness: What sets Perfluoro(4,4’-diphenoxybiphenyl) apart from other similar compounds is its specific biphenyl structure, which imparts unique chemical and physical properties. This structure enhances its thermal stability and chemical resistance, making it particularly valuable in applications requiring high-performance materials .

Actividad Biológica

Perfluoro(4,4'-diphenoxybiphenyl) (also known as PFDBB) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered attention due to its widespread use and potential biological effects. This article explores the biological activity of PFDBB, focusing on its immunotoxicity, cardiotoxicity, and overall impact on human health based on recent research findings.

Overview of PFDBB

PFDBB is characterized by a perfluorinated biphenyl structure, which contributes to its stability and resistance to degradation. Its applications span various industries, including electronics, textiles, and firefighting foams. However, the environmental persistence and potential toxicity of PFAS compounds have raised concerns regarding their biological effects.

Immunotoxicity Studies

Recent studies have highlighted the immunotoxic effects of PFAS, including PFDBB. A comprehensive evaluation screened 147 PFAS for immunosuppressive activity using human primary cell systems. The results indicated that approximately 21% of these substances displayed bioactivity at nominal concentrations between 1–60 micromolar. Notably, PFDBB's response profile showed similarities to established immunosuppressants like dexamethasone, suggesting potential mechanisms of action that warrant further investigation .

Table 1: Summary of Immunotoxicity Findings

| Compound | Bioactivity (%) | Concentration Range (µM) | Mechanism Similarity |

|---|---|---|---|

| PFDBB | TBD | 1–60 | Dexamethasone-like |

| PFOA | 21 | 1–60 | Similar |

| PFOS | TBD | TBD | Distinct |

Cardiotoxicity Assessments

Cardiotoxicity is another area of concern for PFAS compounds. A study utilizing human-induced pluripotent stem cell (iPSC)-derived cardiomyocytes assessed the cardiotoxic effects of various PFAS, including PFDBB. The research revealed that many PFAS affect cardiac function, with significant inter-individual variability in responses. Specifically, 46 out of 56 tested PFAS exhibited concentration-response effects on cardiac phenotypes such as beat frequency and cytotoxicity .

Table 2: Cardiotoxicity Study Results

| Compound | Effect on Cardiac Function | Variability Across Donors |

|---|---|---|

| PFDBB | TBD | High |

| Other PFAS | Various | Moderate |

The biological activity of PFDBB may involve several mechanisms:

- Ubiquitin Ligase Inhibition : Some studies suggest that certain PFAS may inhibit ubiquitin ligases, affecting protein degradation pathways involved in cellular stress responses.

- Deubiquitylating Enzyme Inhibition : Similar mechanisms may apply to deubiquitylating enzymes, which are crucial for maintaining cellular homeostasis.

- Thioredoxin Reductase Inhibition : This pathway is significant in redox signaling and cellular antioxidant defenses .

Case Studies and Environmental Impact

Several case studies have documented the environmental persistence and bioaccumulation potential of PFAS compounds like PFDBB. For instance, research conducted in contaminated sites has shown elevated levels of PFAS in biota, raising concerns about trophic transfer and long-term ecological impacts.

Table 3: Environmental Persistence Data

| Location | Detected Levels (ng/L) | Species Affected |

|---|---|---|

| Contaminated Site A | TBD | Fish |

| Contaminated Site B | TBD | Birds |

Propiedades

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]phenoxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F18O2/c25-3-1(4(26)14(36)21(13(3)35)43-23-17(39)9(31)7(29)10(32)18(23)40)2-5(27)15(37)22(16(38)6(2)28)44-24-19(41)11(33)8(30)12(34)20(24)42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZNIFIKQOFWLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)OC4=C(C(=C(C(=C4F)F)F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14055-56-2 |

Source

|

| Record name | Perfluoro(4,4'-diphenoxybiphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.